

JYQ-164: A Potent and Selective Covalent Inhibitor of PARK7/DJ-1

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Compound of Interest

Compound Name: JYQ-164

Cat. No.: B15602987

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A Technical Guide for Researchers and Drug Development Professionals

Abstract

JYQ-164 is a small molecule inhibitor of Parkinson's disease protein 7 (PARK7), also known as DJ-1, a multifunctional protein implicated in the pathogenesis of Parkinson's disease and various cancers. This technical guide provides an in-depth overview of **JYQ-164**, including its mechanism of action, binding affinity, and cellular effects. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathways are presented to facilitate further research and drug development efforts targeting PARK7/DJ-1.

Introduction to PARK7/DJ-1

PARK7/DJ-1 is a homodimeric protein that plays a crucial role in cellular homeostasis. It functions as a redox-sensitive chaperone and antioxidant, protecting cells from oxidative stress-induced damage.^{[1][2]} PARK7/DJ-1 is involved in a multitude of cellular processes, including mitochondrial function, regulation of apoptosis, and transcriptional regulation.^{[1][2]} Dysregulation of PARK7/DJ-1 has been linked to several neurodegenerative diseases, most notably Parkinson's disease, as well as various types of cancer where it can promote cell survival and proliferation.^{[1][3]} The protein's diverse functions are modulated by the oxidative state of a highly reactive cysteine residue at position 106 (Cys106).^{[4][5]}

JYQ-164: A Covalent Inhibitor of PARK7/DJ-1

JYQ-164 is a potent and selective small molecule inhibitor that targets PARK7/DJ-1. It was developed through a combination of structure-guided design, miniaturized library synthesis, and high-throughput screening.[\[6\]](#)[\[7\]](#)

Mechanism of Action

JYQ-164 functions as a covalent inhibitor, selectively targeting the critical Cys106 residue within the active site of PARK7/DJ-1.[\[8\]](#)[\[9\]](#) This irreversible binding effectively inactivates the protein, allowing for the study of the consequences of PARK7/DJ-1 inhibition in cellular contexts.[\[6\]](#)[\[7\]](#)

Quantitative Data

The following table summarizes the key quantitative data for **JYQ-164**'s activity against PARK7/DJ-1.

Parameter	Value	Reference
IC50	21 nM	[8] [9]
Potency vs. JYQ-88	5 times more potent	[8] [9]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize **JYQ-164**.

Fluorescence Polarization (FP) Assay for PARK7 Inhibition

This assay is used to determine the inhibitory potency of compounds against PARK7 in a high-throughput format.[\[6\]](#)[\[7\]](#)

Materials:

- Recombinant human PARK7/DJ-1 protein

- Fluorescent probe (e.g., a Rhodamine110-labeled derivative of a PARK7 inhibitor like JYQ-107)[6]
- **JYQ-164** or other test compounds
- Assay buffer (e.g., PBS with 0.01% Tween-20)
- 384-well, non-binding black microplates
- Fluorescence polarization plate reader

Procedure:

- Prepare a serial dilution of **JYQ-164** in the assay buffer.
- In a 384-well plate, add a fixed concentration of recombinant PARK7 protein to each well.
- Add the serially diluted **JYQ-164** to the wells containing PARK7. Include a DMSO control (vehicle) and a control with no inhibitor.
- Incubate the plate for a predetermined time (e.g., 60 minutes) at room temperature to allow for inhibitor binding.
- Add a fixed concentration of the fluorescent probe to all wells.
- Incubate the plate for another predetermined time (e.g., 30-60 minutes) to allow the probe to bind to the remaining active PARK7.
- Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for the fluorophore.
- Calculate the percentage of inhibition for each concentration of **JYQ-164** relative to the controls.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Streamlined Cysteine Activity-Based Protein Profiling (SLC-ABPP) for Selectivity

This chemoproteomic method is used to assess the selectivity of covalent inhibitors like **JYQ-164** across the proteome.[\[10\]](#)

Materials:

- Cell line of interest (e.g., A549)
- **JYQ-164**
- DMSO (vehicle control)
- Desthiobiotin iodoacetamide (DBIA) probe
- Lysis buffer
- Streptavidin beads
- Reagents for tryptic digestion, and mass spectrometry

Procedure:

- Treat cultured cells with **JYQ-164** at various concentrations (e.g., 0.5 μ M and 5 μ M) and a DMSO control for a specified time (e.g., 4 hours).[\[10\]](#)
- Harvest and lyse the cells.
- Treat the cell lysates with the DBIA probe. The probe will label reactive cysteine residues that have not been modified by **JYQ-164**.
- Enrich the DBIA-labeled peptides using streptavidin affinity purification.
- Perform on-bead tryptic digestion of the enriched proteins.
- Analyze the resulting peptides by liquid chromatography-mass spectrometry (LC-MS/MS).

- Quantify the relative abundance of cysteine-containing peptides across the different treatment conditions to identify the targets of **JYQ-164** and assess its selectivity. A significant reduction in the signal for a specific cysteine-containing peptide in the **JYQ-164**-treated samples compared to the control indicates target engagement.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical assay that confirms the direct binding of a drug to its target protein in a cellular environment.

Materials:

- Cell line of interest
- **JYQ-164**
- DMSO (vehicle control)
- PBS
- Lysis buffer with protease inhibitors
- Antibodies specific for PARK7/DJ-1 and a loading control (e.g., beta-actin)
- Reagents and equipment for SDS-PAGE and Western blotting

Procedure:

- Treat cultured cells with **JYQ-164** or DMSO for a specified time to allow for compound entry and binding.
- Harvest the cells and resuspend them in PBS.
- Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.
- Lyse the cells by freeze-thaw cycles.

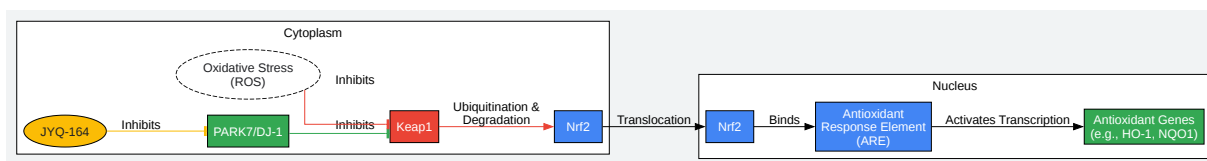
- Centrifuge the lysates to separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet).
- Collect the supernatants and determine the protein concentration.
- Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody against PARK7/DJ-1.
- Quantify the band intensities for PARK7/DJ-1 at each temperature. Ligand binding stabilizes the protein, resulting in less denaturation and aggregation at higher temperatures. A shift in the melting curve to a higher temperature in the presence of **JYQ-164** indicates target engagement.

Signaling Pathways and Visualization

PARK7/DJ-1 is a hub protein that influences several critical signaling pathways. Inhibition of PARK7/DJ-1 by **JYQ-164** is expected to modulate these pathways, which has implications for both neurodegenerative diseases and cancer.

The Keap1-Nrf2 Antioxidant Response Pathway

Under normal conditions, Keap1 targets the transcription factor Nrf2 for degradation. Oxidative stress disrupts this interaction, allowing Nrf2 to translocate to the nucleus and activate the expression of antioxidant genes. PARK7/DJ-1 can promote Nrf2 activation by inhibiting its interaction with Keap1.

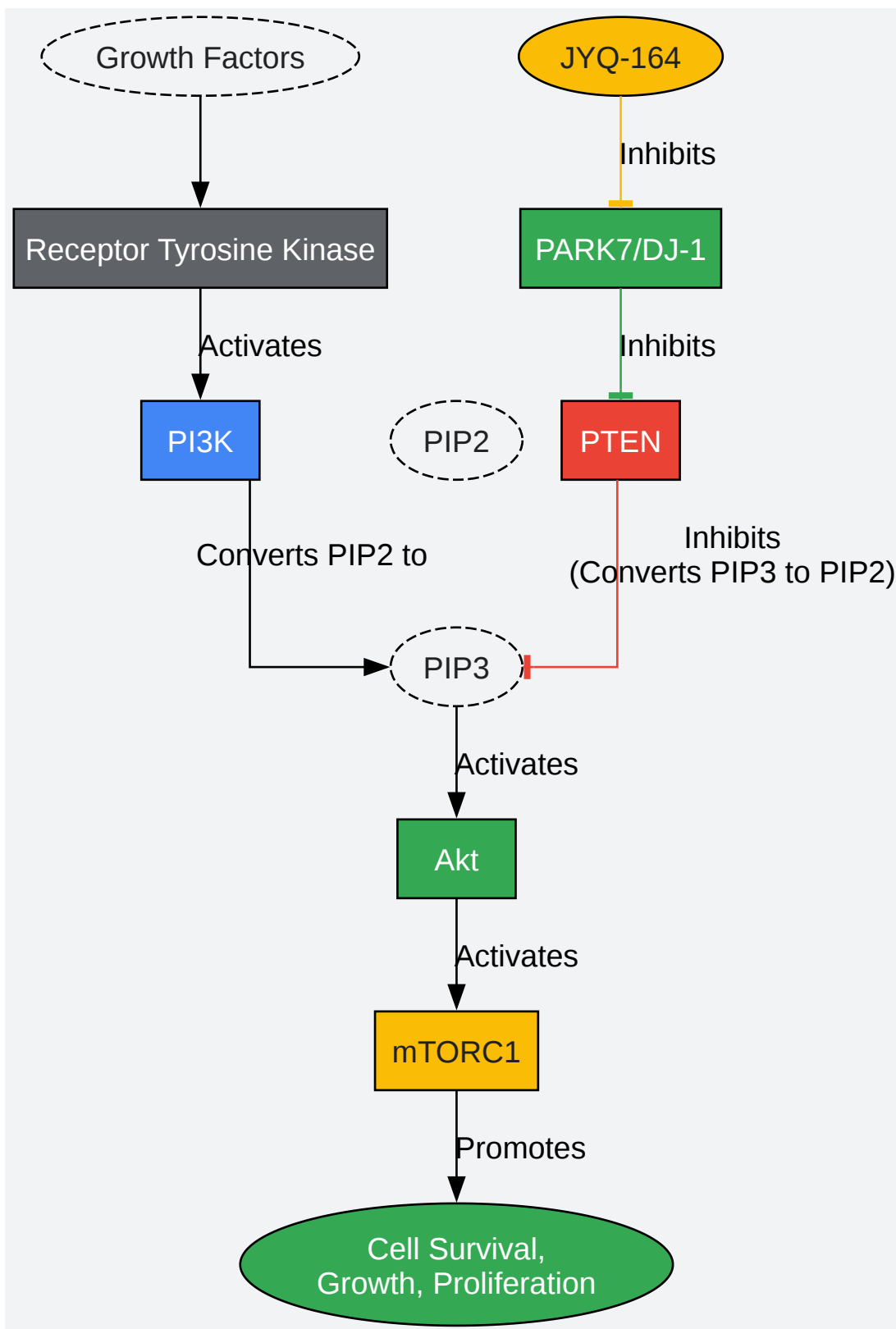


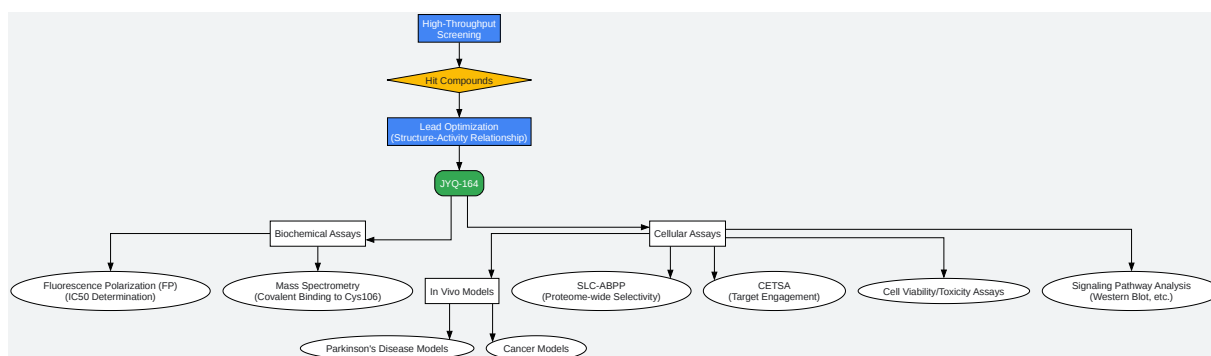
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Caption: The Keap1-Nrf2 pathway and the role of PARK7/DJ-1.

The PI3K/Akt/mTOR Survival Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. PARK7/DJ-1 can positively regulate this pathway by inhibiting the tumor suppressor PTEN, a negative regulator of PI3K.





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